molecular formula C8H11NO B8673833 (6-Ethylpyridin-3-yl)methanol

(6-Ethylpyridin-3-yl)methanol

Cat. No. B8673833
M. Wt: 137.18 g/mol
InChI Key: HQVCSYRWRQWQOV-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

After dissolving the 1-(tert-butyl)-1,1-diphenylsilyl [(6-ethyl-3-pyridyl)methyl]ether (7.81 g, 20.8 mmol) in tetrahydrofuran (80 ml), TBAF (31.2 ml, 31.2 mmol) was added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was quenched with water and was extracted with ethyl acetate. After washing the extract with brine, it was dried over anhydrous sodium sulfate and filtered, the filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (2.25 g) as a colorless oil. (78.8% yield)
Name
1-(tert-butyl)-1,1-diphenylsilyl [(6-ethyl-3-pyridyl)methyl]ether
Quantity
7.81 g
Type
reactant
Reaction Step One
Name
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
78.8%

Identifiers

REACTION_CXSMILES
C(C1([SiH2][C:12]([O:28]C(C2C=NC(CC)=CC=2)([SiH2]C2C=CC=CC=2)[SiH2]C2(C(C)(C)C)C=CC=CC2)([C:20]2[CH:21]=[N:22][C:23]([CH2:26][CH3:27])=[CH:24][CH:25]=2)[SiH2]C2C=CC=CC=2)C=CC=CC1)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>O1CCCC1>[CH2:26]([C:23]1[N:22]=[CH:21][C:20]([CH2:12][OH:28])=[CH:25][CH:24]=1)[CH3:27] |f:1.2|

Inputs

Step One
Name
1-(tert-butyl)-1,1-diphenylsilyl [(6-ethyl-3-pyridyl)methyl]ether
Quantity
7.81 g
Type
reactant
Smiles
C(C)(C)(C)C1(CC=CC=C1)[SiH2]C([SiH2]C1=CC=CC=C1)(C=1C=NC(=CC1)CC)OC([SiH2]C1(CC=CC=C1)C(C)(C)C)([SiH2]C1=CC=CC=C1)C=1C=NC(=CC1)CC
Name
Quantity
31.2 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
After washing the
EXTRACTION
Type
EXTRACTION
Details
extract with brine, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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